5-(3-Methylthiophenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiophenyl)nicotinic acid: is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, where the pyridine ring is substituted with a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylthiophenol and nicotinic acid.
Coupling Reaction: The 3-methylthiophenol is first converted to its corresponding boronic acid derivative. This is then coupled with nicotinic acid using a Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of nicotinic acid derivatives, including their effects on metabolic pathways and cellular processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylthiophenyl)nicotinic acid is not fully understood. as a derivative of nicotinic acid, it is likely to interact with nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound may modulate these processes by binding to the receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which is a simple pyridine carboxylic acid.
3-Methylthiophenol: The starting material for the synthesis, which contains a thiophenyl group.
Other Nicotinic Acid Derivatives: Compounds such as 5-(4-Methylthiophenyl)nicotinic acid or 5-(3-Methoxyphenyl)nicotinic acid.
Uniqueness
5-(3-Methylthiophenyl)nicotinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-4-2-3-9(6-12)10-5-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQOKHVGRBBCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.